4-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzamide
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Overview
Description
4-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzamide is a chemical compound known for its role in enhancing monoclonal antibody production in cell cultures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzamide involves the reaction of appropriate ketones with 2,5-dioxopyrrolidin-1-yl derivatives. A typical synthetic route includes refluxing a mixture of the starting materials in ethanol with a few drops of glacial acetic acid for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
4-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzamide has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Industry: The compound can be used in the production of high-value biologics and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzamide involves its interaction with cellular pathways to enhance monoclonal antibody production. The compound increases cell-specific glucose uptake and intracellular adenosine triphosphate levels, leading to improved antibody production . Additionally, it suppresses galactosylation on monoclonal antibodies, which is a critical quality attribute of therapeutic antibodies .
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: This compound has a similar structure and also enhances monoclonal antibody production.
2,5-Dimethylpyrrole Derivatives: These derivatives have been shown to be effective in improving monoclonal antibody production.
Uniqueness
4-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzamide is unique due to its specific ability to enhance monoclonal antibody production while suppressing galactosylation. This dual functionality makes it a valuable compound in the field of biologics production .
Properties
IUPAC Name |
4-[[4-(2,5-dioxopyrrolidin-1-yl)phenyl]sulfonylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c18-17(23)11-1-3-12(4-2-11)19-26(24,25)14-7-5-13(6-8-14)20-15(21)9-10-16(20)22/h1-8,19H,9-10H2,(H2,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXPWHBBZZZIMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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